molecular formula C9H11FN2O B14809100 (5-Cyclopropoxy-2-fluoropyridin-3-YL)methanamine

(5-Cyclopropoxy-2-fluoropyridin-3-YL)methanamine

Cat. No.: B14809100
M. Wt: 182.19 g/mol
InChI Key: RCRBDJJJPJHXQA-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-2-fluoropyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a pyridine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-2-fluoropyridin-3-YL)methanamine typically involves the reaction of 5-cyclopropoxy-2-fluoropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of at least 98% .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-2-fluoropyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

(5-Cyclopropoxy-2-fluoropyridin-3-YL)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-2-fluoropyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropoxy-2-fluoropyridin-3-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(5-cyclopropyloxy-2-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C9H11FN2O/c10-9-6(4-11)3-8(5-12-9)13-7-1-2-7/h3,5,7H,1-2,4,11H2

InChI Key

RCRBDJJJPJHXQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)F)CN

Origin of Product

United States

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